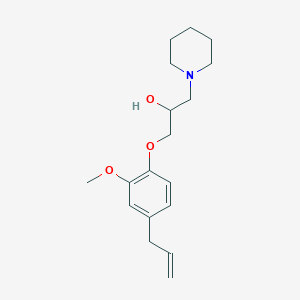
1-(4-allyl-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. An improved synthesis method using 4-allyl-2-methoxyphenol (eugenol) through the hydroboration reaction has been detailed, showcasing the potential pathways for synthesizing related compounds with good yields (Pepper, Sundaram, & Dyson, 1971). Another study describes the asymmetric synthesis of diastereomeric metabolites, providing insights into stereochemical considerations in the synthesis process (Shetty & Nelson, 1988).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds reveal complex interactions. For example, the crystal and molecular structure of a related benzomorphan derivative was elucidated, demonstrating the intricate molecular arrangements possible within this class of compounds (Ahmed, Saucier, & Monković, 1975).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often result in diverse products, as seen in the anodic oxidation of 4-allyl-2-methoxyphenol, leading to dienones and dimeric compounds (Iguchi, Nishiyama, Terada, & Yamamura, 1978). This highlights the compound's reactive versatility and the potential for various chemical transformations.
Physical Properties Analysis
The synthesis of similar compounds and their subsequent analysis, such as "Synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride," provides valuable data on physical properties like yield and structural confirmation through IR, 1HNMR, and MS methods (Xiao-shan, 2011).
Chemical Properties Analysis
The chemical properties of related compounds can be inferred from studies such as the selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol, showing the influence of catalysts on chemical behavior and yield (Yamakawa, Takizawa, Ohnishi, Koyama, & Shinoda, 2001). This exemplifies the compound's reactivity and potential for various chemical applications.
Applications De Recherche Scientifique
Anticancer Properties
Eugenol, a compound related to 1-(4-allyl-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol, has been studied for its anticancer properties. Eugenol, found in cloves and other natural sources, shows potential in treating various cancer types through mechanisms like inducing cell death, inhibiting migration, and preventing metastasis. Its combination with conventional chemotherapy could enhance effectiveness while reducing toxicity (Zari, Zari, & Hakeem, 2021).
Chemical Transformations
Research on nucleophilic aromatic substitution reactions involving piperidine and nitro-group-containing compounds, such as 1,2,4-trinitrobenzene, offers insights into chemical transformations that could be relevant for modifying or synthesizing derivatives of 1-(4-allyl-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol (Pietra & Vitali, 1972).
Lignin Model Studies
Studies on lignin model compounds, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, have explored the mechanism of β-O-4 bond cleavage, which is significant for understanding the breakdown and utilization of lignin in biofuels and materials science (Yokoyama, 2015).
Environmental Behavior of Phenols
The environmental behavior of phenolic compounds, including sorption to soil and organic matter, provides a basis for understanding the fate of similar compounds in natural and engineered systems. This knowledge is crucial for assessing the environmental impact and degradation pathways of phenolic substances (Werner, Garratt, & Pigott, 2012).
Bioavailability and Bioactivities
Research on the bioavailability and bioactivities of polyphenols, such as resveratrol, can offer insights into the potential health benefits and metabolic processing of structurally related compounds. Such studies highlight the importance of delivery methods and metabolic transformations in realizing the therapeutic potential of phenolic compounds (Chimento et al., 2019).
Propriétés
IUPAC Name |
1-(2-methoxy-4-prop-2-enylphenoxy)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-3-7-15-8-9-17(18(12-15)21-2)22-14-16(20)13-19-10-5-4-6-11-19/h3,8-9,12,16,20H,1,4-7,10-11,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRLPZPFWRSDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)
![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)
![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)
![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)
![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)
![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)
![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)